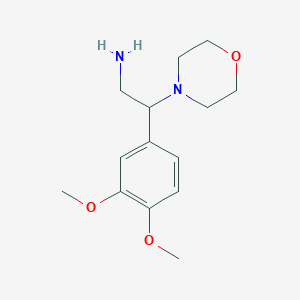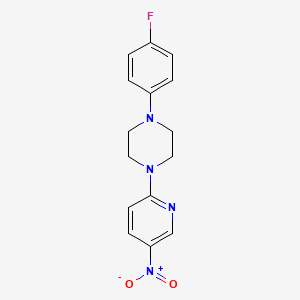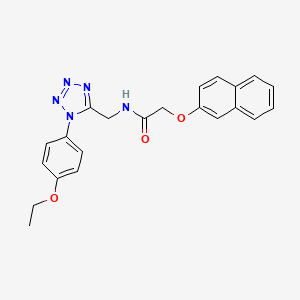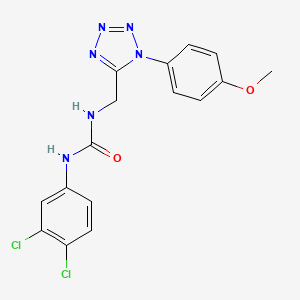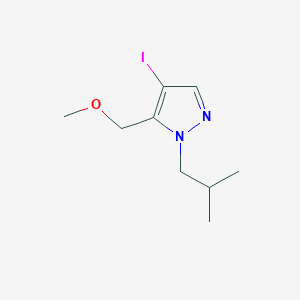
4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole, also known as J147, is a synthetic compound that has shown promising results in scientific research for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
科学研究应用
4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole has shown potential in scientific research for its ability to improve cognitive function and reduce inflammation in the brain. It has been shown to increase the production of new neurons and improve memory in animal models of Alzheimer's disease. Additionally, 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole has been found to have antioxidant properties, which may help protect against oxidative stress and reduce inflammation in the brain.
作用机制
The exact mechanism of action of 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is not yet fully understood. However, it is believed to work by targeting multiple pathways involved in neurodegeneration, including reducing inflammation, increasing the production of new neurons, and improving mitochondrial function.
Biochemical and Physiological Effects:
4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole has been found to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include improved cognitive function, reduced inflammation in the brain, increased production of new neurons, and improved mitochondrial function.
实验室实验的优点和局限性
One advantage of using 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in lab experiments is its ability to improve cognitive function and reduce inflammation in the brain. Additionally, 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole has been found to have a good safety profile in animal models, with few side effects reported. However, one limitation of using 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in lab experiments is its high cost and complex synthesis process, which may limit its availability for research purposes.
未来方向
There are a number of future directions for the use of 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in medical research. These include further studies to determine its exact mechanism of action, as well as clinical trials to evaluate its effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers may explore the potential use of 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in other areas of medicine, such as cancer treatment or anti-aging therapies.
Conclusion:
In conclusion, 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is a synthetic compound that has shown promising results in scientific research for its potential use in the treatment of neurodegenerative diseases. Its ability to improve cognitive function and reduce inflammation in the brain make it a promising candidate for further study and development. However, additional research is needed to fully understand its mechanism of action and evaluate its effectiveness in clinical trials.
合成方法
The synthesis method for 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole involves the reaction of two different compounds, curcumin and cyclohexyl bisphenol A. The reaction takes place in the presence of a base and a solvent, resulting in the formation of 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole. The synthesis process is complex and involves multiple steps and purification processes to ensure the purity and quality of the final product.
属性
IUPAC Name |
4-iodo-5-(methoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-7(2)5-12-9(6-13-3)8(10)4-11-12/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAYUVWFPWYZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)I)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)
![[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2926116.png)
![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)


![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)
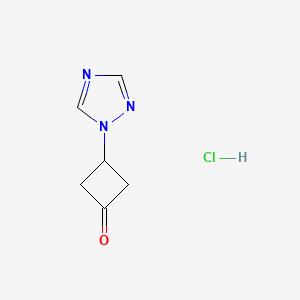
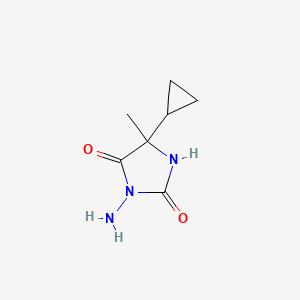
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2926126.png)
